molecular formula C6H3BrClI B1454370 2-Bromo-1-chloro-4-iodobenzene CAS No. 31928-46-8

2-Bromo-1-chloro-4-iodobenzene

Cat. No. B1454370
CAS RN: 31928-46-8
M. Wt: 317.35 g/mol
InChI Key: KSCPVCBJIZDZER-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It is a white or colorless to yellow powder to lump to clear liquid .


Synthesis Analysis

In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-chloro-4-iodobenzene can be found in various databases such as NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-1-chloro-4-iodobenzene is 317.35 g/mol . It is a white or colorless to yellow powder to lump to clear liquid .

Scientific Research Applications

Organic Synthesis

2-Bromo-1-chloro-4-iodobenzene: is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it an ideal candidate for various cross-coupling reactions, such as the Suzuki and Stille couplings, which are pivotal in forming carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a starting material for the synthesis of various pharmaceuticals. Its reactivity with different organometallic reagents allows for the introduction of diverse functional groups, aiding in the development of new drugs with potential therapeutic applications .

Material Science

The halogen atoms in 2-Bromo-1-chloro-4-iodobenzene can be used to modify the surface properties of materials. This is particularly useful in the field of nanotechnology, where surface functionalization is key to developing new nanomaterials with specific characteristics .

Catalysis Research

This compound is employed in catalysis research to study the mechanisms of halogen exchange reactions. Understanding these reactions can lead to the development of more efficient catalysts, which are crucial for industrial chemical processes .

Pesticide Development

2-Bromo-1-chloro-4-iodobenzene: is also used in the synthesis of pesticides. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in creating compounds that can act as potent pesticides .

Environmental Studies

Researchers use 2-Bromo-1-chloro-4-iodobenzene to simulate the behavior of persistent organic pollutants (POPs) in the environment. Studying its degradation pathways helps in understanding how similar compounds break down and persist in nature .

Safety And Hazards

When handling 2-Bromo-1-chloro-4-iodobenzene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

2-Bromo-1-chloro-4-iodobenzene is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . It is recommended to keep it in a dark place, sealed in dry, at 2-8°C .

Relevant Papers Relevant papers and documents related to 2-Bromo-1-chloro-4-iodobenzene can be found in various databases such as Sigma-Aldrich and ChemSpider .

properties

IUPAC Name

2-bromo-1-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPVCBJIZDZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679534
Record name 2-Bromo-1-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-4-iodobenzene

CAS RN

31928-46-8
Record name 2-Bromo-1-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-2-CHLORO-5-IODOBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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